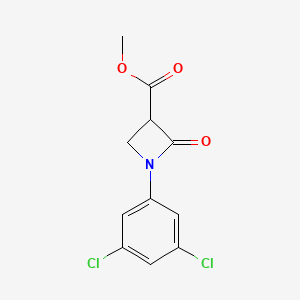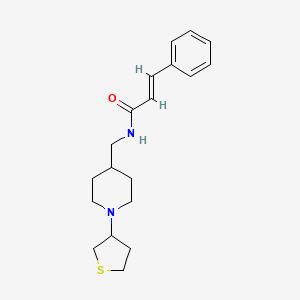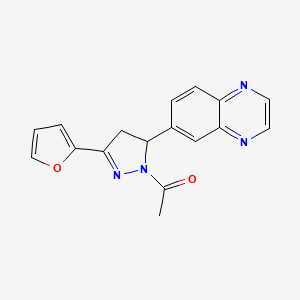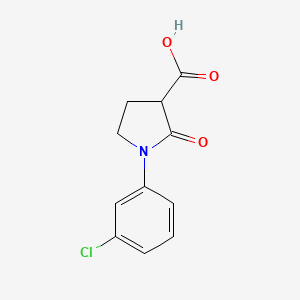
Methyl 1-(3,5-dichlorophenyl)-2-oxoazetidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(3,5-dichlorophenyl)-2-oxoazetidine-3-carboxylate, also known as DCP-Methoxetamine, is a synthetic compound belonging to the arylcyclohexylamine class of dissociative anesthetics. DCP-Methoxetamine has gained significant attention in scientific research due to its potential therapeutic applications in treating various neurological and psychiatric disorders.
作用機序
Methyl 1-(3,5-dichlorophenyl)-2-oxoazetidine-3-carboxylateamine acts as an NMDA receptor antagonist, which blocks the activity of glutamate, a neurotransmitter involved in various brain functions, including learning and memory. By blocking the activity of glutamate, Methyl 1-(3,5-dichlorophenyl)-2-oxoazetidine-3-carboxylateamine can have a dissociative effect on the brain, inducing altered states of consciousness and anesthesia.
Biochemical and physiological effects:
Methyl 1-(3,5-dichlorophenyl)-2-oxoazetidine-3-carboxylateamine has been shown to induce a range of biochemical and physiological effects, including sedation, analgesia, and dissociation. It can also cause hallucinations, altered perception of time and space, and impaired motor function.
実験室実験の利点と制限
Methyl 1-(3,5-dichlorophenyl)-2-oxoazetidine-3-carboxylateamine has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor. However, its psychoactive effects and potential for abuse can pose limitations in conducting research with human subjects.
将来の方向性
Future research on Methyl 1-(3,5-dichlorophenyl)-2-oxoazetidine-3-carboxylateamine could focus on its potential therapeutic applications in treating various neurological and psychiatric disorders, including depression, anxiety, and addiction. It could also investigate its use as an anesthetic agent in surgical procedures. Further studies could also explore the underlying mechanisms of its action and its effects on different brain regions and neurotransmitter systems. Additionally, research could investigate the potential for developing safer and more selective analogs of Methyl 1-(3,5-dichlorophenyl)-2-oxoazetidine-3-carboxylateamine for clinical use.
合成法
Methyl 1-(3,5-dichlorophenyl)-2-oxoazetidine-3-carboxylateamine can be synthesized through a multi-step process involving the reaction of 3,5-dichlorophenyl-2-nitropropene with methylamine, followed by reduction with sodium borohydride and subsequent cyclization with oxalyl chloride. The final product is obtained through esterification with methanol.
科学的研究の応用
Methyl 1-(3,5-dichlorophenyl)-2-oxoazetidine-3-carboxylateamine has been studied extensively for its potential therapeutic applications in treating various neurological and psychiatric disorders, including depression, anxiety, and addiction. It has also been investigated for its potential use as an anesthetic agent in surgical procedures.
特性
IUPAC Name |
methyl 1-(3,5-dichlorophenyl)-2-oxoazetidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO3/c1-17-11(16)9-5-14(10(9)15)8-3-6(12)2-7(13)4-8/h2-4,9H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFCJGDMHLCGDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(3,5-dichlorophenyl)-2-oxoazetidine-3-carboxylate | |
CAS RN |
2174002-01-6 |
Source


|
| Record name | methyl 1-(3,5-dichlorophenyl)-2-oxoazetidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(diethylsulfamoyl)-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2586389.png)



![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2586394.png)
![2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2586395.png)
![N-(2-methoxyphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2586398.png)


![Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide](/img/structure/B2586406.png)